3-[(2-Iodocyclopentyl)oxy]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Iodocyclopentyl)oxy]oxetane is a chemical compound with the molecular formula C8H13IO2. It features an oxetane ring, which is a four-membered cyclic ether, and an iodocyclopentyl group. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclopentyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an epoxide group. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Iodocyclopentyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate compounds.
Reduction: The compound can be reduced to remove the iodine atom, forming a cyclopentyl oxetane derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions include iodate derivatives, cyclopentyl oxetane derivatives, and various substituted oxetanes .
Wissenschaftliche Forschungsanwendungen
3-[(2-Iodocyclopentyl)oxy]oxetane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(2-Iodocyclopentyl)oxy]oxetane involves its ability to undergo ring-opening reactions. The oxetane ring is highly strained, making it susceptible to nucleophilic attack. This property allows the compound to act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
3-Oximinooxetane: Used as a precursor for energetic materials.
2-Methyleneoxetane: Known for its reactivity and use in synthetic chemistry.
Uniqueness
3-[(2-Iodocyclopentyl)oxy]oxetane is unique due to the presence of the iodocyclopentyl group, which imparts distinct reactivity and properties compared to other oxetane derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Eigenschaften
Molekularformel |
C8H13IO2 |
---|---|
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
3-(2-iodocyclopentyl)oxyoxetane |
InChI |
InChI=1S/C8H13IO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2 |
InChI-Schlüssel |
ARYKCBSGKGQNNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)I)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.